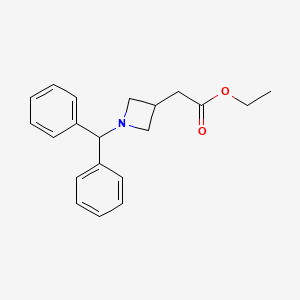

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

Beschreibung

Contextualization of Azetidine (B1206935) Derivatives in Modern Chemical Research

Azetidines, four-membered saturated nitrogen-containing heterocycles, were once considered relatively unexplored due to synthetic challenges stemming from their inherent ring strain. medwinpublishers.com However, recent advancements in synthetic methodologies have made these structures more accessible, leading to a surge in their investigation. nih.gov The rigid, three-dimensional structure of the azetidine ring is a key feature that medicinal chemists find attractive. This conformational rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. enamine.net

Azetidine derivatives have been shown to exhibit a remarkable breadth of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net Their ability to serve as bioisosteres for other cyclic and acyclic structures allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. enamine.net The incorporation of the azetidine scaffold can improve metabolic stability, aqueous solubility, and other crucial drug-like properties. enamine.net As a result, azetidine-containing compounds are increasingly being integrated into drug discovery programs, with some notable examples reaching clinical use, such as the antihypertensive agent Azelnidipine. enamine.net

Significance of Benzhydryl Moieties in Medicinal Chemistry Scaffolds

The benzhydryl group, characterized by two phenyl rings attached to a single carbon atom, is a privileged scaffold in medicinal chemistry. acs.org This structural motif is present in a wide array of therapeutic agents, highlighting its versatility and favorable interactions with various biological targets. The lipophilic nature and steric bulk of the benzhydryl moiety can significantly influence a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Benzhydryl-containing compounds have demonstrated a vast range of biological activities, acting as antihistamines, anticonvulsants, and agents targeting the central nervous system. wikipedia.orgnih.gov The ability of the two phenyl rings to engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, contributes to the high affinity of these compounds for their respective protein targets. The benzhydryl group can also serve as a key "cap" group in inhibitors, interacting with the surface of enzymes or receptors. nih.govchemrxiv.org

Rationale for Investigating Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

The chemical structure of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate combines the desirable features of both the azetidine ring and the benzhydryl moiety. The rationale for investigating this specific compound is rooted in the hypothesis that the synergistic combination of these two pharmacologically significant fragments could lead to novel therapeutic agents with unique biological profiles.

The azetidine core provides a rigid framework that can orient the bulky benzhydryl group and the ethyl acetate (B1210297) side chain in a specific spatial arrangement. This defined conformation is crucial for targeted interactions with biological macromolecules. The benzhydryl group, a known pharmacophore, is expected to contribute significantly to the molecule's binding affinity and potential biological activity. The ethyl acetate substituent at the 3-position of the azetidine ring offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This ester group could also potentially be hydrolyzed in vivo to the corresponding carboxylic acid, which might have a different biological activity or pharmacokinetic profile.

Overview of Current Research Gaps and Objectives Related to the Compound

Despite the clear rationale for its investigation, a thorough review of the scientific literature reveals a significant research gap concerning Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate. Currently, information on this compound is largely limited to its commercial availability from chemical suppliers, with details restricted to its chemical formula, molecular weight, and CAS registry number. bldpharm.comchemscene.com There is a notable absence of published research detailing its synthesis, spectroscopic characterization, or evaluation of its biological properties.

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H23NO2 |

|---|---|

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

ethyl 2-(1-benzhydrylazetidin-3-yl)acetate |

InChI |

InChI=1S/C20H23NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16,20H,2,13-15H2,1H3 |

InChI-Schlüssel |

GYFGJWIDELVOIG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Ethyl 2 1 Benzhydrylazetidin 3 Yl Acetate and Its Analogues

Retrosynthetic Analysis of the Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate Scaffold

A retrosynthetic approach to ethyl 2-(1-benzhydrylazetidin-3-yl)acetate reveals several key disconnections and strategic considerations for the assembly of this target molecule. The primary focus of this analysis is on the formation of the core azetidine (B1206935) ring, the introduction of the bulky benzhydryl group at the nitrogen atom, and the final elaboration to the ethyl acetate (B1210297) side chain.

Disconnection Strategies for the Azetidine Ring System

The formation of the four-membered azetidine ring is a critical step in the synthesis. A common and effective strategy involves the intramolecular cyclization of a suitable acyclic precursor. One logical disconnection of the azetidine ring in the target molecule is at the C-N bonds, leading back to a 1,3-difunctionalized propane (B168953) derivative.

A plausible retrosynthetic pathway begins with the disconnection of one of the C-N bonds of the azetidine ring, suggesting a precursor such as an γ-amino alcohol or a γ-haloamine. A particularly effective strategy for the synthesis of 1,3-disubstituted azetidines involves the use of a 2-substituted-1,3-propanediol. This diol can be converted in situ to a more reactive bis-electrophile, such as a bis-triflate, which then undergoes cyclization upon reaction with a primary amine.

Another viable disconnection strategy involves a [2+2] cycloaddition reaction, although this is less commonly employed for the synthesis of simple saturated azetidines compared to their β-lactam counterparts.

Approaches to Introducing the Benzhydryl Group

The sterically demanding benzhydryl group on the azetidine nitrogen can be introduced at various stages of the synthesis. One approach is to start with benzhydrylamine as the primary amine nucleophile in the azetidine ring-forming cyclization reaction. This directly installs the desired N-substituent.

Alternatively, the benzhydryl group can be introduced after the formation of the azetidine ring. This involves the N-alkylation of a pre-formed azetidine derivative, such as ethyl 2-(azetidin-3-yl)acetate. Reagents like benzhydryl bromide or chloride can be used for this alkylation, typically in the presence of a base to neutralize the hydrogen halide byproduct. Catalytic methods, including phase-transfer catalysis, can be employed to facilitate this N-alkylation reaction, potentially improving yields and reaction conditions.

Ester Formation Strategies

The ethyl acetate side chain can be constructed either before or after the formation and N-alkylation of the azetidine ring. A straightforward approach involves the esterification of the corresponding carboxylic acid, 1-benzhydrylazetidine-3-acetic acid. The Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, is a classic and viable method. byjus.comlibretexts.org

Alternatively, the ethyl acetate moiety can be introduced earlier in the synthetic sequence. For instance, a precursor like ethyl 2-(azetidin-3-yl)acetate can be synthesized first and then subjected to N-benzhydrylation. The synthesis of this precursor could involve the aza-Michael addition of a suitable nitrogen source to an α,β-unsaturated ester.

Development and Optimization of Synthetic Pathways for Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

The development of a robust and efficient synthetic pathway for ethyl 2-(1-benzhydrylazetidin-3-yl)acetate requires careful consideration of reaction sequences, yields, and the use of modern catalytic and reagent systems.

Multi-step Reaction Sequences and Yield Optimization

A practical multi-step synthesis of the target compound can be envisioned starting from commercially available materials. One such sequence could commence with the synthesis of 1-benzhydrylazetidin-3-ol (B14779). An improved, one-pot, and multikilogram-scale synthesis of this key intermediate has been developed with high yields (80%) and purity (>99%), avoiding chromatographic purification. This process is crucial for the efficient production of related azetidine derivatives.

From 1-benzhydrylazetidin-3-ol, the synthesis can proceed through the conversion of the hydroxyl group to a suitable leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a cyanide source to introduce the carbon atom of the acetic acid side chain. Subsequent hydrolysis of the nitrile to the carboxylic acid, followed by Fischer esterification, would yield the final product.

Below is a table outlining a potential synthetic sequence with hypothetical optimized yields for each step, illustrating a pathway to the target molecule.

| Step | Reaction | Reagents and Conditions | Hypothetical Yield (%) |

| 1 | Formation of 1-benzhydrylazetidin-3-ol | Benzhydrylamine, Epichlorohydrin (B41342), Base | 80 |

| 2 | Mesylation of the alcohol | Methanesulfonyl chloride, Triethylamine, CH2Cl2 | 95 |

| 3 | Cyanide displacement | Sodium cyanide, DMSO | 85 |

| 4 | Nitrile hydrolysis | HCl (aq), Heat | 90 |

| 5 | Fischer Esterification | Ethanol, H2SO4 (cat.), Heat | 88 |

This table represents a plausible synthetic route and the yields are illustrative of an optimized process.

Novel Catalytic and Reagent Systems in Azetidine Synthesis

Recent advances in organic synthesis have introduced novel catalytic systems and reagents that can be applied to the synthesis of azetidines, offering improved efficiency, selectivity, and milder reaction conditions.

For the crucial N-alkylation step, phase-transfer catalysis (PTC) has been shown to be effective for the N-alkylation of various nitrogen heterocycles. phasetransfercatalysis.com The use of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can facilitate the reaction between an aqueous and an organic phase, often leading to higher yields and avoiding the need for harsh reaction conditions. phasetransfercatalysis.com

In the context of azetidine ring formation, various catalytic methods have been developed. While not directly applied to the target molecule in the reviewed literature, these modern approaches highlight the potential for future process optimization. These include palladium-catalyzed intramolecular C-H amination and other transition-metal-catalyzed cyclization reactions.

Furthermore, iron-catalyzed thiol alkylation with N-Cbz azetidinols has been reported for the synthesis of 3-sulfanyl azetidines, demonstrating the utility of iron catalysis in functionalizing the azetidine ring. acs.org While this specific reaction is for a different functional group, it opens avenues for exploring iron and other earth-abundant metal catalysts in the synthesis of other azetidine derivatives.

The continuous development of new catalysts and reagents holds promise for further refining the synthesis of ethyl 2-(1-benzhydrylazetidin-3-yl)acetate and its analogues, aiming for more sustainable and cost-effective manufacturing processes.

Green Chemistry Principles Applied to the Synthesis of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

The application of green chemistry principles to the synthesis of complex molecules like Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of greener solvents, atom economy, and the development of catalytic, energy-efficient reaction pathways.

One of the primary considerations in green chemistry is the choice of solvent. Ethyl acetate, a component of the target molecule itself, is considered an environmentally friendly or "green" solvent. rsc.org Its use as a reaction medium, where appropriate, can significantly reduce the environmental impact compared to more hazardous solvents like chlorinated hydrocarbons or some aprotic polar solvents. rsc.org Research into the polymerization of 2-ethyl-2-oxazoline (B78409) highlights a successful switch from acetonitrile (B52724) and chlorobenzene (B131634) to ethyl acetate, underscoring its potential as a viable green alternative in various chemical processes. rsc.org

Another core principle is maximizing atom economy, which involves designing synthetic transformations that incorporate the maximum amount of starting materials into the final product. For the synthesis of the ethyl acetate moiety, Fischer esterification is a process with a high intrinsic atom economy. mdpi.com To further enhance its green credentials, research has focused on replacing traditional homogeneous acid catalysts (like sulfuric acid), which are corrosive and difficult to separate, with heterogeneous or reusable catalysts. mdpi.com

The development of catalytic methods is a cornerstone of green chemistry. For instance, in the esterification of levulinic acid with ethanol to produce ethyl levulinate, deep eutectic systems based on choline (B1196258) chloride have been investigated as green catalysts. mdpi.com These studies demonstrate that alternative energy inputs, such as microwave irradiation, can significantly reduce reaction times compared to conventional heating, thereby lowering energy consumption. mdpi.com Such approaches could be adapted for the final esterification step or other transformations in the synthesis of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate.

The following table summarizes the application of green chemistry principles to relevant reaction types in the synthesis of the target compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Greener Solvents | Employing ethyl acetate or other bio-based solvents as the reaction medium. rsc.org | Reduced toxicity, improved biodegradability, lower environmental impact. |

| High Atom Economy | Utilizing reactions like Fischer esterification or catalytic additions that incorporate most atoms from reactants into the product. mdpi.com | Minimization of waste, increased process efficiency. |

| Catalysis | Replacing stoichiometric reagents with catalytic amounts of reusable solid acids or deep eutectic systems. mdpi.com | Reduced waste, easier product purification, potential for catalyst recycling. |

| Energy Efficiency | Using alternative energy sources like microwave or ultrasound irradiation to shorten reaction times and lower energy consumption. mdpi.com | Reduced carbon footprint, lower operational costs. |

By integrating these principles, the synthesis of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Synthesis of Key Precursors and Intermediates for Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

The synthesis of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate relies on the preparation of several key precursors and intermediates. The core of the molecule is the 1-benzhydrylazetidine (B26936) ring, which is typically functionalized at the 3-position to allow for the introduction of the ethyl acetate side chain.

A crucial precursor is 1-benzhydrylazetidin-3-ol . An improved, one-pot, multikilogram-scale synthesis of this compound has been developed, which is high yielding (80%) and avoids chromatographic purification. researchgate.net This process represents a significant advancement for producing this key building block efficiently and with high purity. The synthesis of azetidinols can also be achieved through a modified procedure involving the reaction of epichlorohydrin with a primary amine, such as benzhydrylamine. researchgate.netgoogle.com

Another key intermediate is Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate . This unsaturated ester serves as a direct precursor to the target compound via reduction of the exocyclic double bond. This intermediate can be synthesized via the Horner-Wadsworth-Emmons reaction of 1-benzhydrylazetidin-3-one with a phosphonate (B1237965) reagent like triethyl phosphonoacetate. The required azetidin-3-one (B1332698) can be prepared by the oxidation of 1-benzhydrylazetidin-3-ol.

The synthesis of related azetidine acetic acid derivatives often starts with a protected azetidine ring. For example, a general route to 3-substituted azetidine amino acid derivatives involves the aza-Michael addition of NH-heterocycles to tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. mdpi.comnih.gov This highlights a strategy where the side chain is introduced first, followed by N-functionalization. In the case of the target molecule, the bulky benzhydryl group is typically introduced early in the sequence. For instance, N-benzhydryl 3-azetidinone is a known precursor for other functionalized azetidines. medwinpublishers.com

A plausible synthetic sequence for the precursors is outlined below:

Synthesis of 1-Benzhydrylazetidin-3-ol: Reaction of epichlorohydrin with benzhydrylamine. researchgate.net

Oxidation to 1-Benzhydrylazetidin-3-one: Oxidation of the secondary alcohol using standard oxidizing agents (e.g., PCC, Swern oxidation).

Horner-Wadsworth-Emmons Reaction: Reaction of the ketone with triethyl phosphonoacetate in the presence of a base (e.g., NaH, DBU) to yield Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate. mdpi.comnih.gov

Reduction: Catalytic hydrogenation of the double bond of the ylidene intermediate provides the final target compound, Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate.

Alternatively, the ethyl acetate moiety can be introduced via nucleophilic substitution. This involves converting the hydroxyl group of 1-benzhydrylazetidin-3-ol into a good leaving group (e.g., mesylate or tosylate) and subsequent reaction with the enolate of ethyl acetate. google.com

Stereoselective and Enantioselective Synthetic Approaches to Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

Achieving stereocontrol in the synthesis of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate is essential when specific stereoisomers are required, as the C3 position of the azetidine ring is a stereocenter. Stereoselective and enantioselective approaches can be employed to control the configuration at this center.

One primary strategy involves the stereoselective reduction of the precursor, Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate . The exocyclic double bond in this intermediate can be hydrogenated to produce the desired saturated compound. The choice of catalyst and reaction conditions can influence the facial selectivity of the hydrogen addition, potentially leading to a diastereomeric excess of one isomer if another chiral center is present or if a chiral catalyst is used.

Enantioselective synthesis can be achieved by starting with enantiopure precursors. For instance, the synthesis of optically active β-lactams (2-azetidinones) often employs enantiopure acyl chlorides or imines in Staudinger cycloaddition reactions. mdpi.com While the target molecule is an azetidine and not an azetidinone, similar principles of using chiral building blocks can be applied. A synthetic route could be designed starting from an enantiopure precursor like (S)-glyceraldehyde acetonide to construct the chiral azetidine ring. mdpi.com

Another approach is the diastereoselective functionalization of the azetidine ring. Research has demonstrated diastereoselective methods for synthesizing functionalized azetidines through α-lithiation followed by electrophile trapping. uni-muenchen.de For the target molecule, this could involve the deprotonation of an N-protected 3-arylated azetidine at a position α to the nitrogen, followed by reaction with an electrophile to introduce the acetate side chain. The stereochemical outcome would be directed by the existing stereocenter.

The modified Julia olefination is a powerful tool for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. researchgate.net While this applies to the formation of a double bond, the principles of stereocontrol demonstrated in such reactions are relevant. For instance, aryl aldehydes in these reactions typically yield trans alkene products with high stereoselectivity. researchgate.net This level of control is what is sought in stereoselective syntheses.

A summary of potential stereoselective strategies is presented in the table below.

| Synthetic Strategy | Description | Key Considerations |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as chiral amino acids or aldehydes, to construct the azetidine ring. mdpi.com | Availability of suitable chiral precursors; maintaining stereochemical integrity throughout the synthetic sequence. |

| Asymmetric Catalysis | Employing a chiral catalyst for a key stereocenter-forming step, such as the asymmetric hydrogenation of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate. | Catalyst efficiency (turnover number, enantioselectivity); cost and availability of the chiral catalyst/ligand. |

| Diastereoselective Reaction | Introducing the ethyl acetate side chain to a chiral azetidine precursor in a way that the existing stereocenter directs the formation of the new one. uni-muenchen.de | The directing ability of the existing chiral center; separation of potential diastereomeric products. |

| Chiral Auxiliary | Attaching a temporary chiral group to the azetidine or the acetate precursor to direct a stereoselective transformation, followed by its removal. | Efficient attachment and removal of the auxiliary; high diastereoselectivity in the key step. |

The selection of a specific approach depends on factors such as the desired stereoisomer, the availability of starting materials, and the scalability of the process.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate and its synthetic intermediates are critical steps to ensure the final product meets the required purity standards. A combination of techniques is typically employed, including extraction, chromatography, and recrystallization.

After the reaction is complete, a standard workup procedure often involves quenching the reaction mixture, for example, by pouring it into ice-cold water, followed by extraction of the product into a suitable organic solvent like ethyl acetate or methylene (B1212753) chloride. mdpi.comuniv-ovidius.ro The combined organic layers are then washed with water or brine, dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. google.commdpi.com

For non-crystalline products or for the separation of closely related impurities, column chromatography is the most common purification method. chemijournal.com Silica (B1680970) gel is typically used as the stationary phase, and the mobile phase is a mixture of solvents, often a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. google.comchemijournal.com The polarity of the eluent is optimized to achieve effective separation of the desired compound from byproducts and unreacted starting materials. For instance, a mixture of 30% ethyl acetate in benzene (B151609) has been used to purify azetidinone derivatives. chemijournal.com

Recrystallization is a highly effective technique for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture in which it is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Upon cooling, the pure compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. univ-ovidius.ro Ethanol is a common solvent for the recrystallization of various heterocyclic compounds. univ-ovidius.rojmchemsci.com

In some cases, distillation can be used for volatile liquid intermediates. google.com For acidic or basic compounds, purification can also be achieved by forming a salt, which can be selectively precipitated or extracted, followed by neutralization to recover the purified free base or acid.

The table below details common purification techniques applicable to the synthesis of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate.

| Technique | Description | Application Stage |

| Liquid-Liquid Extraction | Separating the product from the aqueous reaction mixture and water-soluble impurities using an immiscible organic solvent. | Post-reaction workup for intermediates and final product. |

| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through it. chemijournal.com | Purification of non-crystalline intermediates and the final product; removal of closely related impurities. |

| Recrystallization | Purifying solid compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling. univ-ovidius.ro | Final purification of solid products or key crystalline intermediates. |

| Distillation | Separating liquid compounds based on differences in their boiling points. | Purification of volatile liquid precursors or intermediates. google.com |

The choice of purification method depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities present.

Advanced Structural Elucidation and Characterization Methodologies for Ethyl 2 1 Benzhydrylazetidin 3 Yl Acetate

Spectroscopic Analysis Techniques (e.g., Advanced NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for determining the molecular structure of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. For Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate, both ¹H and ¹³C NMR would provide definitive structural information. While specific experimental data for this exact saturated compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from analogous structures.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The two phenyl rings of the benzhydryl group would produce complex multiplets in the aromatic region (typically δ 7.2-7.5 ppm). A key singlet would correspond to the methine proton of the benzhydryl group (-CHPh₂). The protons on the azetidine (B1206935) ring would appear as multiplets in the aliphatic region, with their chemical shifts influenced by the bulky benzhydryl substituent and the acetate (B1210297) side chain. The ethyl ester group would be clearly identifiable by a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing a signal for each unique carbon atom. The carbonyl carbon of the ester would appear significantly downfield (around δ 170 ppm). Carbons of the two phenyl rings would resonate in the δ 125-145 ppm range. The methine carbon of the benzhydryl group and the carbons of the azetidine ring and ethyl acetate moiety would be found in the aliphatic region of the spectrum. nih.gov

Predicted ¹H and ¹³C NMR Data for Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic (10H, Ph-H) | 7.20 - 7.50 | Multiplet |

| Benzhydryl (1H, N-CH) | ~4.50 | Singlet | |

| Ethyl ester (2H, -OCH₂) | ~4.10 | Quartet | |

| Azetidine Ring (4H, -CH₂-) | 2.80 - 3.60 | Multiplets | |

| Azetidine Ring (1H, -CH-) | ~2.90 | Multiplet | |

| Acetate (2H, -CH₂COO) | ~2.50 | Doublet | |

| Ethyl ester (3H, -CH₃) | ~1.20 | Triplet | |

| ¹³C NMR | Ester Carbonyl (C=O) | ~172 | - |

| Aromatic (ipso-C) | ~142 | - | |

| Aromatic (Ar-C) | 127 - 129 | - | |

| Benzhydryl (N-CH) | ~75 | - | |

| Ethyl ester & Azetidine Carbons | 14 - 65 | - | |

| Acetate (-CH₂COO) | ~35 | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate (C₂₀H₂₃NO₂), the expected exact mass is 309.1729 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 309. A prominent and characteristic fragment would be the stable diphenylmethyl (benzhydryl) cation at m/z 167, resulting from the cleavage of the C-N bond. Other fragments corresponding to the loss of the ethyl group (-29), ethoxy group (-45), or the entire ethyl acetate side chain (-87) would also be anticipated. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically found around 1735 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹), as well as C-O and C-N stretching bands in the fingerprint region (1300-1000 cm⁻¹). nist.govresearchgate.net

Predicted IR Absorption Bands for Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic |

| ~1735 | C=O Stretch | Ester |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | C-O and C-N Stretch | Ester and Amine |

X-ray Crystallographic Analysis of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate and Related Compounds

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. While a specific crystal structure for Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate has not been reported in publicly accessible databases, analysis of related azetidine and benzhydryl-containing compounds can provide significant insight into its likely solid-state conformation. researchgate.netresearchgate.net

Studies on various azetidine derivatives show that the four-membered ring is not planar but adopts a puckered conformation to relieve ring strain. The degree of puckering is influenced by the nature and size of the substituents on the ring. nih.gov The large benzhydryl group attached to the nitrogen atom would exert significant steric influence, likely dictating the conformation of the azetidine ring and the orientation of the ethyl acetate side chain.

In related N-benzhydryl heterocyclic structures, the two phenyl rings are typically twisted out of plane with respect to each other, adopting a propeller-like conformation. researchgate.net This arrangement minimizes steric hindrance. In the solid state, the crystal packing would be governed by van der Waals interactions, with potential for weak intermolecular C-H···O hydrogen bonds involving the ester carbonyl oxygen and C-H···π interactions between the phenyl rings of adjacent molecules. researchgate.net

Chromatographic Purity Assessment Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a primary method for assessing the purity of non-volatile organic compounds like Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate. A typical method would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, run in either an isocratic or gradient elution mode to ensure good separation of the main compound from any potential starting materials, by-products, or degradation products. nih.gov Due to the presence of the two phenyl rings, the compound is strongly chromophoric, making UV detection at a wavelength of approximately 254 nm highly effective. sielc.com

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is also a viable method for purity analysis, provided the compound is thermally stable and sufficiently volatile. With a molecular weight of approximately 309 g/mol , Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate is well within the range for GC analysis. hpst.cz The analysis would typically be performed on a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl polysiloxane). A programmed temperature ramp would be used to elute the compound. Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and identification of impurities based on their mass spectra. researchgate.netmsu.edu

Computational and Theoretical Studies of Ethyl 2 1 Benzhydrylazetidin 3 Yl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate, DFT calculations could provide valuable data on its molecular orbitals, charge distribution, and reactivity indices.

These calculations would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate a molecule's electrostatic potential map, which illustrates the charge distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule might interact with other molecules, including biological targets. Reactivity descriptors such as chemical hardness, softness, and electrophilicity index can also be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Properties for Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 Debye | Provides insight into the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Electron Affinity | 1.0 eV | Quantifies the energy change when an electron is added to the molecule. |

| Ionization Potential | 6.7 eV | Represents the energy required to remove an electron from the molecule. |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations. Specific experimental or computational studies on Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate are required for actual values.

Conformational Analysis and Energy Landscapes of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For a flexible molecule like Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate, which has several rotatable bonds, understanding its conformational preferences is crucial.

Computational methods can be used to systematically rotate the flexible bonds in the molecule and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this landscape correspond to stable conformations, while the peaks represent the energy barriers for transitioning between these conformations.

By identifying the global minimum energy conformation and other low-energy conformers, researchers can gain insight into the likely shape of the molecule in different environments. This information is vital for understanding how the molecule might fit into the binding site of a biological target.

Table 2: Illustrative Conformational Analysis Data for Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) (Illustrative) | Population (%) at 298 K |

| 1 (Global Minimum) | 0.00 | C-N-C-C = 175 | 65 |

| 2 | 1.20 | C-N-C-C = -65 | 25 |

| 3 | 2.50 | C-N-C-C = 70 | 10 |

Note: This table provides a simplified, hypothetical representation of the results from a conformational analysis. The dihedral angle shown is for an arbitrary but important rotatable bond.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Interactions

While quantum chemical calculations and conformational analysis provide static pictures of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on the principles of classical mechanics.

For Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate, an MD simulation would typically involve placing the molecule in a simulated box of solvent, usually water, to mimic physiological conditions. The simulation would then calculate the forces between all atoms and solve Newton's equations of motion to track the trajectory of each atom over a period of time, often nanoseconds to microseconds.

These simulations can reveal how the molecule moves, flexes, and changes its conformation in a dynamic environment. They also provide detailed information about the interactions between the molecule and the surrounding solvent molecules, such as the formation and breaking of hydrogen bonds. This understanding of solvent interactions is crucial for predicting the molecule's solubility and how it might behave in a biological system.

In Silico Prediction of Potential Binding Sites and Target Interactions

A key aspect of understanding the potential biological role of a compound is identifying its molecular targets. In silico methods, particularly molecular docking, are widely used to predict how a small molecule like Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate might bind to a protein target.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. The scoring functions typically account for factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.

Given the structural similarity of the benzhydryl moiety to compounds known to interact with certain receptors, potential targets for Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate could include neurotransmitter transporters or enzymes. A docking study would provide a hypothetical binding pose and an estimated binding energy, offering a starting point for further experimental validation.

Table 3: Hypothetical Molecular Docking Results for Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate with a Putative Target

| Parameter | Hypothetical Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A lower value suggests a stronger predicted binding interaction. |

| Key Interacting Residues | Tyr86, Phe293, Trp34 | Amino acids in the protein's binding site predicted to form significant interactions with the ligand. |

| Types of Interactions | Pi-pi stacking, hydrogen bonding, hydrophobic interactions | The nature of the chemical forces stabilizing the ligand-protein complex. |

Note: The data presented is for illustrative purposes and would be generated by docking the compound against a specific protein structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate Derivatives (Conceptual Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a QSAR model cannot be built for a single compound, a conceptual framework can be established for designing and evaluating derivatives of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate.

The first step in developing a QSAR model is to generate a dataset of structurally related compounds with their corresponding measured biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Statistical methods are then used to build a mathematical equation that correlates the descriptors with the biological activity. This equation can then be used to predict the activity of new, untested compounds based on their calculated descriptors. This approach can guide the synthesis of new derivatives with potentially improved activity. For Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate, a QSAR study would involve synthesizing a library of analogs and testing their biological activity to generate the necessary data for model building.

Biological Activity and Mechanism of Action Studies of Ethyl 2 1 Benzhydrylazetidin 3 Yl Acetate Pre Clinical, in Vitro/in Vivo Models Only

Identification of Molecular Targets and Pathways Potentially Modulated by Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

The initial step in characterizing a new chemical entity involves identifying its molecular targets. This is typically achieved through a combination of computational and experimental approaches. Computational methods, such as molecular docking and pharmacophore modeling, can predict potential binding partners based on the compound's three-dimensional structure. Experimentally, high-throughput screening assays against a panel of known biological targets can identify initial "hits." Subsequent studies would then be required to confirm these interactions and elucidate the downstream signaling pathways that may be modulated.

In Vitro Receptor Binding and Enzyme Inhibition Assays

Once potential targets are identified, in vitro assays are employed to quantify the compound's affinity and potency. Receptor binding assays, often using radiolabeled ligands, determine the binding affinity (Ki) of the compound for a specific receptor. nih.govnih.gov Enzyme inhibition assays measure the concentration of the compound required to inhibit the activity of a target enzyme by 50% (IC50). These assays are crucial for understanding the direct molecular interactions of the compound.

Cell-Based Assays to Elucidate Cellular Mechanisms and Pathway Modulation

To understand the compound's effects in a more biologically relevant context, cell-based assays are utilized. nih.govnih.gov These assays can measure a wide range of cellular responses, including changes in gene expression, protein phosphorylation, second messenger levels, and cell viability. The data from these studies help to build a picture of the cellular mechanisms through which the compound exerts its effects and how it modulates specific signaling pathways.

In Vivo Pharmacological Studies in Animal Models for Target Validation

Following promising in vitro and cell-based results, in vivo studies in animal models are conducted to assess the compound's pharmacological effects in a whole organism. nih.gov

Experimental Design and Model Selection for Mechanistic Investigations

The choice of animal model is critical and depends on the therapeutic area of interest. nih.gov For instance, to investigate potential analgesic effects, an acetic acid-induced writhing model might be used. nih.gov For central nervous system effects, behavioral models would be employed. nih.gov The experimental design would include appropriate control groups and a range of doses to establish a dose-response relationship.

Analysis of Biomarker Modulation in Pre-clinical Models

In conjunction with behavioral or physiological assessments, researchers would analyze relevant biomarkers in tissues or biofluids from the animal models. This could involve measuring changes in the levels of specific proteins, hormones, or neurotransmitters to provide evidence of target engagement and pathway modulation in vivo.

Structure-Activity Relationship (SAR) Studies of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate Derivatives

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how chemical modifications influence biological activity. nih.govresearchgate.netacademie-sciences.fr By systematically altering different parts of the Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate molecule, researchers could identify key structural features responsible for its (currently unknown) biological effects. This information is vital for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of Analogues for SAR Probing

There is no publicly available information on the design and synthesis of analogues of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate for the purpose of probing its structure-activity relationships. Research efforts to modify the core structure of this compound to explore its biological potential have not been reported in the reviewed literature.

Impact of Substituent Modifications on Molecular Interactions

Due to the absence of studies on analogues of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate, there is no data on how modifications to its substituents would impact its molecular interactions with biological targets. The fundamental biological targets of this compound, if any, have not been identified.

Stereochemical Influences on Biological Activity

The influence of stereochemistry on the biological activity of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate remains unexplored. There are no comparative studies of different stereoisomers of this compound to determine whether its three-dimensional structure is a critical determinant of its biological function.

Metabolic Stability and Biotransformation Studies of Ethyl 2 1 Benzhydrylazetidin 3 Yl Acetate Pre Clinical, in Vitro/in Vivo Models Only

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome and Hepatocyte Assays)

Typically, the first step in evaluating a compound's metabolic fate is to assess its stability in the presence of liver enzymes. nih.govadmescope.com This is commonly done using in vitro systems such as liver microsomes and hepatocytes from various species, including humans, rats, and mice. admescope.comnih.gov Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govepa.gov Hepatocytes, or whole liver cells, provide a more complete picture by including both Phase I (e.g., oxidation via CYPs) and Phase II (e.g., conjugation) metabolic pathways. admescope.com

In these assays, the test compound is incubated with the liver preparation, and its disappearance over time is measured using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov The results are used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint), which indicate how quickly the compound is metabolized. nih.gov For Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate, no such data from liver microsome or hepatocyte stability assays has been reported.

A hypothetical data table for such a study would typically look like this:

Hypothetical In Vitro Metabolic Stability of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate

| Species | System | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|---|

| Human | Liver Microsomes | Data not available | Data not available |

| Rat | Liver Microsomes | Data not available | Data not available |

| Mouse | Liver Microsomes | Data not available | Data not available |

| Human | Hepatocytes | Data not available | Data not available |

Identification and Characterization of Metabolites Using Advanced Analytical Techniques

Following stability assessment, the next step is to identify the structures of the metabolites formed. admescope.com This involves incubating the parent compound in the same in vitro systems and analyzing the samples with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS). nih.gov These powerful analytical tools help determine the exact mass and fragmentation patterns of the metabolites, allowing for their structural elucidation. No studies identifying or characterizing metabolites of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate have been published.

Elucidation of Biotransformation Pathways

Once metabolites are identified, researchers can map out the biotransformation pathways. This involves piecing together the metabolic reactions the parent compound undergoes, such as oxidation, hydrolysis, or conjugation. For instance, ester-containing compounds like Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate could potentially undergo hydrolysis of the ethyl ester group to form a carboxylic acid metabolite, a reaction often mediated by carboxylesterases. dundee.ac.uk Additionally, the benzhydryl moiety could be a site for oxidative metabolism. nih.gov However, without experimental data, the specific biotransformation pathways for this compound remain speculative.

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

To predict potential drug-drug interactions, it is important to identify the specific enzymes responsible for the compound's metabolism. nih.gov Reaction phenotyping studies are conducted using a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) to see which ones metabolize the compound. nih.govnih.gov While a structurally related compound, Azelnidipine, which also contains a 1-benzhydrylazetidin-3-yl group, is known to be metabolized by CYP3A4, it cannot be assumed that Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate follows the same path. nih.gov No specific enzyme phenotyping studies for Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate are available in the scientific literature.

Advanced Spectroscopic and Biophysical Investigations of Ligand Target Interactions Pre Clinical

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interaction Mapping

There are no publicly available NMR studies that map the interaction of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate with a specific protein target. Such studies would typically involve techniques like Chemical Shift Perturbation (CSP) to identify the binding site on the protein.

Surface Plasmon Resonance (SPR) Studies for Binding Kinetics and Affinity

No SPR data has been published for Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate to determine its binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) for any biological target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

There is no available ITC data that would provide a thermodynamic profile of the binding of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate to a target, including measurements of binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

X-ray Crystallography of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate-Target Complexes

No crystal structures of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate in complex with a protein target have been deposited in the Protein Data Bank (PDB) or described in scientific literature. Such structures would provide atomic-level detail of the binding mode.

Due to the absence of specific research findings for "Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate," a detailed article with data tables as requested cannot be generated at this time. Further research and publication in the scientific community are required to elucidate the biophysical and spectroscopic characteristics of this compound's interactions with any potential biological targets.

Chemical Biology Applications of Ethyl 2 1 Benzhydrylazetidin 3 Yl Acetate

Development of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by binding to a specific protein target. The development of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate as a chemical probe would first necessitate the identification of its biological target(s). This is typically achieved through screening assays, such as high-throughput screening against a panel of known biological targets or phenotypic screening to identify compounds that elicit a specific cellular response.

Once a biological target is identified and the affinity and selectivity of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate are characterized, the molecule can be used to probe the function of that target in various biological contexts. For instance, if the compound is found to be an inhibitor of a particular enzyme, it could be used to study the downstream effects of that enzyme's activity in cellular signaling pathways.

To enhance its utility as a chemical probe, Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate could be modified to incorporate reporter tags, such as fluorescent dyes or biotin. These tagged probes would allow for the visualization of the target protein within cells or the isolation of the target protein from complex biological mixtures for further characterization. The ethyl acetate (B1210297) group provides a convenient handle for the attachment of such tags via chemical synthesis.

Hypothetical Target Affinity Data

The following table illustrates the type of data that would be generated in the initial stages of developing Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate as a chemical probe. The targets listed are hypothetical and chosen for illustrative purposes based on the general activities of azetidine-containing compounds.

| Target Protein | Binding Affinity (Kd, nM) | Assay Type |

| G-protein coupled receptor X | 50 | Radioligand Binding |

| Monoamine Transporter Y | 120 | Inhibition Assay |

| Ion Channel Z | 300 | Electrophysiology |

| Kinase A | >10,000 | Enzymatic Assay |

| Protease B | >10,000 | Enzymatic Assay |

This data is hypothetical and for illustrative purposes only.

Design and Synthesis of Photoaffinity Labels or Affinity Reagents Based on the Compound

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological sample. This method involves chemically modifying the compound of interest to include a photoreactive group. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, which are presumed to be the binding partners of the original compound.

A photoaffinity label based on Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate could be designed by incorporating a photoreactive moiety, such as a diazirine, benzophenone, or an aryl azide, into its structure. The placement of this group is critical to ensure that it does not significantly disrupt the binding of the molecule to its target. The benzhydryl group could be a suitable location for modification, for example, by replacing one of the phenyl rings with a phenylazide group.

The synthesis of such a photoaffinity probe would involve a multi-step chemical synthesis. For example, a synthetic route could start with a modified benzhydrylamine containing the photoreactive group, which would then be used to synthesize the azetidine (B1206935) ring. The ethyl acetate side chain would be introduced in a subsequent step.

Conceptual Design of Photoaffinity Probes

| Probe Name | Photoreactive Group | Position of Modification | Reporter Tag |

| EBA-PAL-1 | Phenylazide | para-position of one phenyl ring of the benzhydryl group | None |

| EBA-PAL-2 | Diazirine | meta-position of one phenyl ring of the benzhydryl group | Biotin (linked via the ethyl acetate) |

| EBA-PAL-3 | Benzophenone | para-position of one phenyl ring of the benzhydryl group | Fluorescent Dye (linked via the ethyl acetate) |

This table represents a conceptual design of potential photoaffinity probes.

Potential for Conjugation and Targeted Delivery (Conceptual, not clinical applications)

The concept of targeted delivery involves attaching a therapeutic or imaging agent to a "targeting moiety" that can guide the conjugate to a specific cell type, tissue, or organ. This approach aims to increase the efficacy of the agent while reducing off-target effects.

Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate, assuming it possesses a desirable biological activity, could be a candidate for targeted delivery. The molecule itself could be the "payload," or it could serve as a linker to which another active molecule is attached. The ethyl acetate group is a prime site for conjugation. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a targeting moiety, such as a peptide, antibody fragment, or a small molecule that binds to a cell-surface receptor.

For example, if a particular cancer cell type is known to overexpress a specific receptor, a peptide that binds to that receptor could be conjugated to Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate. The resulting conjugate would then, in theory, accumulate at the tumor site, delivering the active compound preferentially to the cancer cells.

It is important to note that this is a purely conceptual exploration. The development of a targeted drug delivery system is a complex process that requires extensive research and optimization, including linker design, evaluation of conjugate stability, and in vitro and in vivo testing.

Illustrative Conjugation Strategies

| Targeting Moiety | Linker Chemistry | Potential Target Cell Type |

| RGD Peptide | Amide bond formation | Integrin-expressing cells |

| Folic Acid | Amide bond formation | Folate receptor-positive cancer cells |

| Aptamer | Thioether linkage | Specific cell surface proteins |

This table provides conceptual examples of conjugation strategies.

Future Research Directions and Conceptual Translational Potential Non Clinical

Exploration of Novel Synthetic Routes and Scalable Production Methods

The advancement of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate from a laboratory-scale molecule to a viable preclinical candidate hinges on the development of efficient and scalable synthetic methodologies. Current synthetic approaches to substituted azetidines often face challenges related to ring strain and stereocontrol. drugdiscoveryonline.comrsc.org Future research should focus on overcoming these hurdles.

Novel synthetic strategies could involve innovative cycloaddition reactions, such as light-driven photocatalytic processes that combine alkenes and oximes to form the azetidine (B1206935) ring under mild conditions. drugdiscoveryonline.comrsc.orgmit.edu Another promising avenue is the functionalization of a pre-existing azetidine core. For instance, methods for the direct and stereoselective C(sp3)–H functionalization or diastereoselective alkylation of azetidine-2-carboxylic acid esters could be adapted to introduce the acetate (B1210297) side chain at the 3-position with high precision. rsc.org

Furthermore, the development of scalable, gram-scale processes is critical. Methodologies that utilize readily available, inexpensive starting materials and minimize purification steps are highly desirable. acs.org Techniques such as flow chemistry could be explored to improve reaction efficiency, safety, and scalability. A comparative analysis of potential synthetic strategies highlights the trade-offs between novelty, efficiency, and scalability.

| Synthetic Strategy | Potential Advantages | Potential Challenges | Scalability Potential |

|---|---|---|---|

| Photocatalytic [2+2] Cycloaddition | Mild reaction conditions, high functional group tolerance. rsc.org | Requires specialized equipment, catalyst cost. | Moderate to High |

| Intramolecular Cyclization of Amino Alcohols | Utilizes common starting materials, established chemistry. nih.gov | May require harsh reagents, potential for side reactions. | High |

| Strain-Release Homologation of Azabicyclo[1.1.0]butanes | Access to densely functionalized azetidines. rsc.org | Stability and availability of starting materials. | Low to Moderate |

| Direct C-H Functionalization | Atom economy, late-stage modification potential. | Selectivity and reactivity control can be difficult. | Moderate |

Deeper Elucidation of Biological Mechanisms and Off-Target Effects

While the precise biological target of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate may be under investigation, related azetidine derivatives have shown activity as triple reuptake inhibitors and STAT3 inhibitors, suggesting potential applications in central nervous system (CNS) disorders or oncology. nih.govacs.orgnih.gov A crucial future direction is the comprehensive elucidation of its mechanism of action. This involves target identification and validation studies using techniques such as chemical proteomics, genetic screening, and receptor binding assays.

Equally important is the thorough characterization of its off-target profile. Unintended interactions with biological targets are a primary cause of preclinical and clinical toxicity, leading to high attrition rates in drug development. frontiersin.orgnih.gov A systematic off-target profiling strategy should be implemented early in the preclinical phase. This can be achieved through a combination of computational prediction and experimental screening. frontiersin.orgtoxicology.org

Computational tools can predict potential off-target interactions by comparing the molecule's structure to ligands of known proteins. nih.govmdpi.com These in silico predictions must then be validated through in vitro screening against panels of receptors, enzymes, ion channels, and transporters that are commonly associated with adverse drug effects. toxicology.org This proactive approach allows for the early identification of potential liabilities and informs chemical modifications to mitigate unwanted activities, ultimately de-risking the compound's progression. creative-biolabs.com

Refinement of Computational Models for Predictive Analysis

Computational modeling is an indispensable tool in modern drug discovery, and its application can significantly accelerate the optimization of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate. Future research should focus on developing and refining computational models for more accurate prediction of its physicochemical properties, biological activity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.gov

Structure-based methods, such as molecular docking, can be used to simulate the binding of the compound to its primary target and potential off-targets, providing insights at an atomic level. nih.gov These models can guide the rational design of derivatives with improved potency and selectivity. Ligand-based approaches, including Quantitative Structure-Activity Relationship (QSAR) models, can be built using data from synthesized analogues to predict the activity of virtual compounds, prioritizing synthetic efforts.

Recent advancements have demonstrated the power of computational models in predicting the feasibility of synthetic reactions for azetidines, guiding the selection of reactants. drugdiscoveryonline.commit.edu Applying similar models could streamline the synthesis of new derivatives. Furthermore, predictive ADMET and pharmacokinetic models are essential for optimizing properties crucial for CNS drug candidates, such as blood-brain barrier penetration. nih.govnih.gov

| Model Type | Application | Predicted Parameters | Impact on Development |

|---|---|---|---|

| Molecular Docking | Target interaction analysis | Binding affinity, interaction modes | Guides lead optimization for potency and selectivity. nih.gov |

| QSAR | Predictive activity modeling | IC50, Ki values of virtual compounds | Prioritizes synthesis of most promising analogues. nih.gov |

| ADMET Prediction | Early safety and PK assessment | Solubility, permeability, metabolic stability, toxicity alerts | Reduces late-stage attrition by identifying liabilities early. nih.gov |

| PBPK Modeling | Pharmacokinetic simulation | Human PK profiles, dose prediction | Aids in translating preclinical data to clinical scenarios. europeanpharmaceuticalreview.com |

Strategic Considerations for Further Pre-clinical Development and Optimization

The successful translation of Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate from a lead compound to a clinical candidate requires a robust and well-defined preclinical development strategy. Given that many azetidine-based scaffolds are designed for CNS applications, a key focus will be on optimizing for blood-brain barrier permeability and desirable pharmacokinetic properties. nih.govresearchgate.net

The initial phase of development should involve a comprehensive assessment in a battery of in vitro assays to confirm on-target activity, selectivity, and establish a preliminary safety profile. Lead optimization efforts will likely involve synthesizing a focused library of analogues to explore the structure-activity relationship (SAR). Modifications could be made to the ethyl acetate group, the benzhydryl moiety, or the azetidine ring itself to fine-tune potency, selectivity, and ADMET properties. nih.govacs.org

As the compound advances, evaluation in relevant in vivo models is essential. For a potential CNS agent, this would include animal models that can predict efficacy for specific neurological or psychiatric disorders. oup.commdbneuro.com Rigorous pharmacokinetic and toxicokinetic studies in multiple species will be necessary to understand the compound's disposition in the body and to establish a safe therapeutic window. itrlab.com Integrating these diverse datasets will be critical for making informed go/no-go decisions and for designing subsequent clinical trials. researchgate.netcambridge.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.